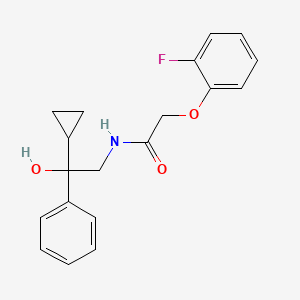

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

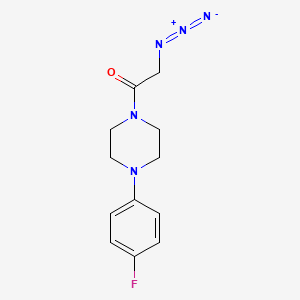

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-fluorophenoxy)acetamide, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. CFM-2 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.

Scientific Research Applications

Chemoselective Synthesis and Catalysis

A study by Magadum and Yadav (2018) highlighted the chemoselective acetylation of 2-aminophenol using immobilized lipase, showcasing a method for synthesizing N-(2-hydroxyphenyl)acetamide derivatives, which are vital intermediates in the synthesis of antimalarial drugs. This research emphasizes the efficiency and selectivity of enzymatic catalysis in producing compounds with potential pharmaceutical applications (Magadum & Yadav, 2018).

Anticancer and Anti-Inflammatory Properties

The development of new chemical entities for anticancer and anti-inflammatory applications has led to the synthesis of 2-(substituted phenoxy)acetamide derivatives. A study by Rani et al. (2014) utilized the Leuckart synthetic pathway to develop a series of these derivatives, which were evaluated for their anticancer activity against breast cancer and neuroblastoma cell lines, as well as for their anti-inflammatory and analgesic properties. This research underscores the therapeutic potential of phenoxyacetamide derivatives in developing new treatments for cancer and inflammation-related conditions (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Characterization of Novel Derivatives

The synthesis and structural characterization of novel acetamide derivatives, as conducted by Man-li (2008), contribute to the expanding library of acetamide compounds with potential for further biological and material applications. Such studies are essential for understanding the properties and functionalities of these compounds, paving the way for their utilization in various scientific fields (Yang Man-li, 2008).

Antioxidant Activity and Radical Scavenging

Research on phenolic derivatives, including acetaminophen and its analogs, has demonstrated their potential as antioxidants and radical scavengers. A study by Dinis, Maderia, & Almeida (1994) explored the antioxidant potencies of these compounds, revealing their capacity to inhibit lipid peroxidation and scavenge peroxyl radicals. Such findings highlight the relevance of phenolic acetamide derivatives in developing antioxidant therapies (Dinis, Maderia, & Almeida, 1994).

Metabolic Pathways and Radioligand Applications

The metabolism and quantification of radioligands like [18F]DPA-714, involving acetamide structures, underscore their importance in neuroimaging and the study of neuroinflammation. Research by Peyronneau et al. (2013) on this new TSPO positron emission tomography radioligand provides critical insights into its biodistribution, metabolism, and potential clinical applications, demonstrating the versatility of acetamide derivatives in biomedical research (Peyronneau et al., 2013).

properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c20-16-8-4-5-9-17(16)24-12-18(22)21-13-19(23,15-10-11-15)14-6-2-1-3-7-14/h1-9,15,23H,10-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTIQEMFGCINKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)COC2=CC=CC=C2F)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2749610.png)

![2-Chloro-3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2749612.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749621.png)

![2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid](/img/structure/B2749622.png)

![4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine](/img/structure/B2749625.png)

![[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2749629.png)